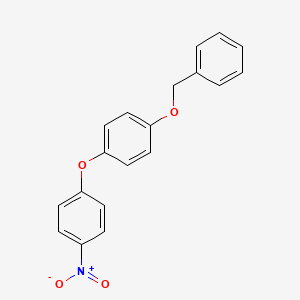
4-(4-Benzyloxyphenoxy)-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzyloxyphenoxy)-1-nitrobenzene is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Inhibition of Monoamine Oxidase B
One of the notable applications of 4-(4-Benzyloxyphenoxy)-1-nitrobenzene derivatives, particularly 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole, is its role as a selective inhibitor of monoamine oxidase B (MAO-B). This enzyme is a well-established therapeutic target for Parkinson's disease. Studies have shown that this compound can significantly reduce MAO-B activity in rodent models, leading to improvements in motor function and reductions in neuronal loss associated with Parkinson's disease. The compound demonstrated an IC50 value of 0.016 µM for MAO-B, indicating potent inhibitory activity .
2. Antioxidant Properties
Research has indicated that derivatives of this compound exhibit antioxidant properties. In a study focused on synthesizing various compounds, several derivatives were screened for their ability to scavenge free radicals and inhibit cholinesterase enzymes. Some compounds showed antioxidant values comparable to established antioxidants like ascorbic acid and trolox, suggesting potential applications in neuroprotection and age-related disorders .
Materials Science Applications
1. Liquid Crystal Applications
The compound has also been explored in the field of materials science, particularly in the development of liquid crystal displays (LCDs). A novel liquid crystal compound synthesized from 4-benzyloxyphenyl derivatives was characterized using inverse gas chromatography (IGC) to analyze its thermodynamic properties. This study provided insights into the selectivity and interaction parameters of the liquid crystal material, which is essential for optimizing LCD performance .
Data Summary
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining the effects of 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole on rodent models treated with MPTP (a neurotoxin), significant improvements were observed in behavioral tests and dopamine levels compared to control groups. The administration of this compound resulted in up to 90% reduction in MAO-B activity, highlighting its potential as a therapeutic agent against neurodegenerative diseases .
Case Study 2: Liquid Crystal Characterization
A systematic investigation into the thermodynamic characteristics of a novel liquid crystal compound based on 4-benzyloxyphenyl was conducted using IGC. The study revealed critical insights into the interaction parameters that govern the performance of liquid crystals at various temperatures, paving the way for advancements in display technologies .
Propriétés
Formule moléculaire |
C19H15NO4 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
1-nitro-4-(4-phenylmethoxyphenoxy)benzene |
InChI |
InChI=1S/C19H15NO4/c21-20(22)16-6-8-18(9-7-16)24-19-12-10-17(11-13-19)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
Clé InChI |
PPJDYJKQSQKYDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













